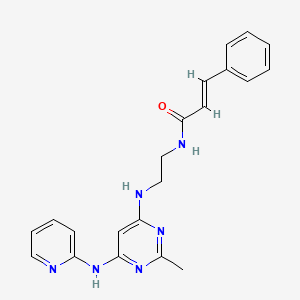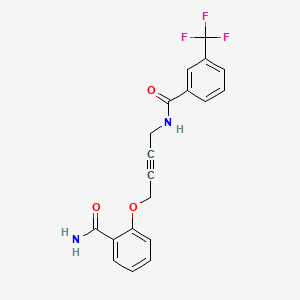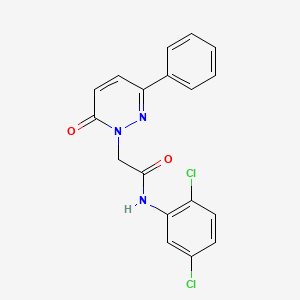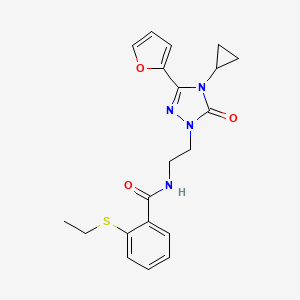
N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
The compound this compound is a derivative of benzamide with potential pharmacological properties. Benzamides are a class of compounds known for their diverse biological activities, including gastroprokinetic effects and antitumor activities. The morpholino group in the compound is a common feature in drug design, contributing to the selectivity and potency of pharmacological agents .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the condensation of appropriate isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, various indazole carboxamide derivatives have been synthesized using this method, starting from difluorobenzonitrile and morpholine . The synthesis process is crucial as it affects the yield, purity, and specific activity of the compounds, which are important for their potential use as radioligands or in antitumor studies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and cell dimensions. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell dimensions . The molecular structure can influence the biological activity of the compound by affecting its interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including N-methylation, which is used to label compounds with carbon-11 for PET imaging . The reactivity of these compounds can be influenced by the presence of different substituents on the benzoyl group, which can markedly affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and NMR chemical shifts, are characterized using techniques like FTIR, UV-Vis, and NMR spectroscopy . These properties are important for understanding the stability and reactivity of the compounds. For example, the presence of internal hydrogen bonding can make a molecule more rigid, as observed in the crystal structure studies . Additionally, theoretical investigations using density functional theory (DFT) can provide insights into the electronic properties and potential biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The research demonstrates that derivatives of N-methyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide show promising anti-proliferative activities against various human cancer cell lines, including gastric, breast, nasopharyngeal, and oral carcinoma cells. These compounds have been synthesized and their cytotoxic activity evaluated, highlighting their potential as anticancer agents (Abu‐Hashem & Al-Hussain, 2022).
Radioligand Potential for PET Imaging
This compound derivatives have been labeled with carbon-11 and evaluated as potential radioligands for visualization of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This indicates their potential use in noninvasive assessment and imaging of PBR in various organs (Matarrese et al., 2001).
Enzyme Inhibition for Clinical Applications
The compounds derived from this compound have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes have clinical applications, including treating neurodegenerative diseases. The compounds have been evaluated for inhibition of these enzymes, showing significant potential (Houngbedji et al., 2023).
Antitumor Activity and Crystal Structure
Certain derivatives of this compound have been synthesized and their crystal structures determined. These compounds possess distinct effective inhibition on the proliferation of cancer cell lines, contributing to their potential as antitumor agents (Lu et al., 2017).
Wirkmechanismus
Indole derivatives are a significant group of compounds in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their diverse biological activities .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The specific mode of action can vary depending on the specific indole derivative and its target. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses .
Eigenschaften
IUPAC Name |
N-methyl-1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-22-20(25)19-14-16-4-2-3-5-18(16)24(19)21(26)15-6-8-17(9-7-15)30(27,28)23-10-12-29-13-11-23/h2-9,19H,10-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQLPBFGCZAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)



![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)
![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)


![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)